

Clinical Trial Summary of Tenalisib

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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

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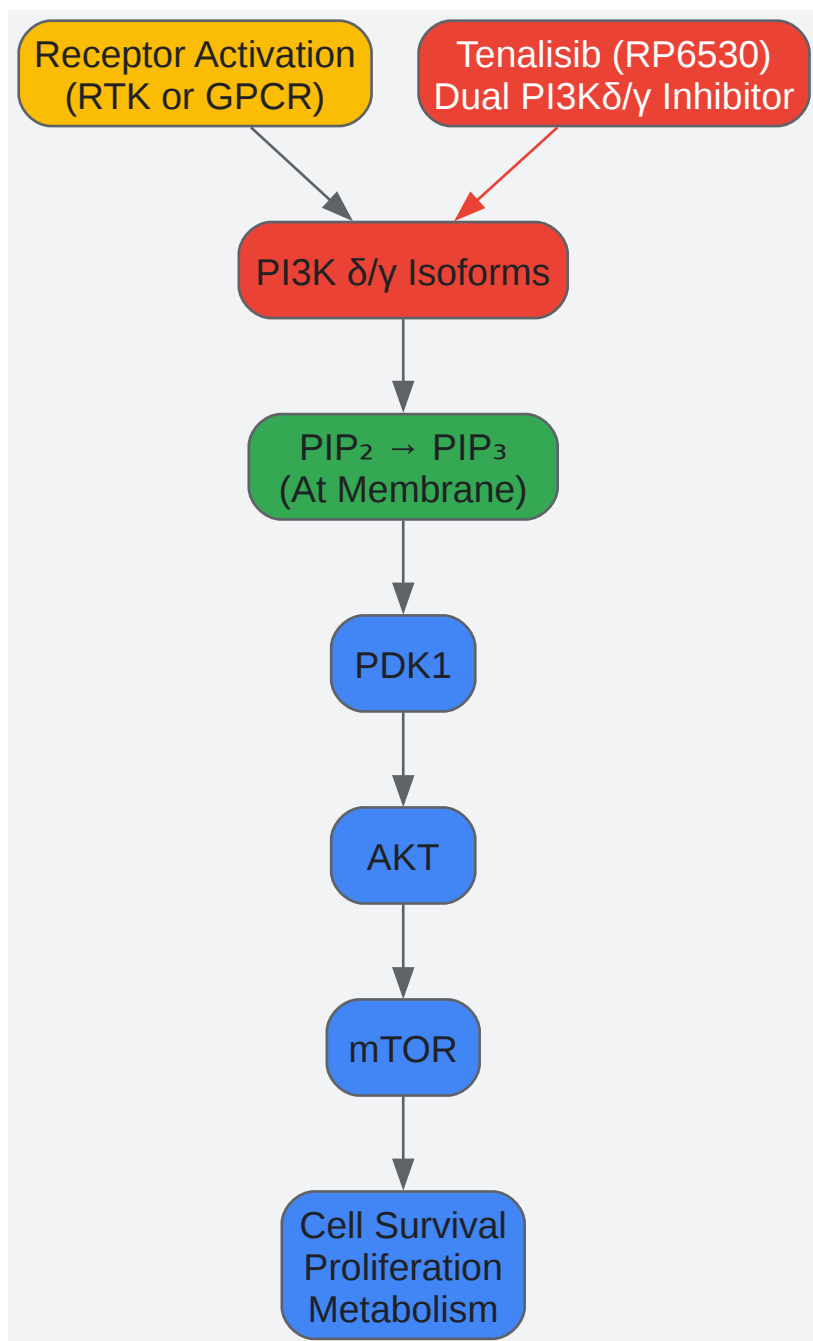
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Study Description	Key Efficacy Results	Key Safety Findings	Recommended Phase II Dose (RP2D) & Pharmacokinetics
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| **Monotherapy in Relapsed/Refractory Hematologic Malignancies** (Phase I, EU Study) [1] | • **ORR:** 19% (6/31 pts) • **Disease Control Rate:** 61% • **Median DoR:** 5.7 months | • Most common related TEAEs: diarrhea, nausea, vomiting. • Related Grade 3/4 AEs: hypertriglyceridemia, neutropenia, diarrhea. • **No DLTs** reported up to 1200 mg BID. | • Clinical activity seen at ≥ 200 mg BID. • Dose proportionality observed up to 400 mg. • Rapid absorption. | | **Monotherapy in Relapsed/Refractory T-Cell Lymphoma (TCL)** (Phase I/Ib Study) [2] | • **ORR:** 45.7% (16/35 pts; 3 CR, 13 PR) • **Median DoR:** 4.9 months | • Most frequent related TEAE: transaminase elevation (33%; $G \geq 3$: 21%). • Two DLTs in 800 mg fed cohort. | • **MTD/RP2D:** **800 mg BID (fasting)**. • Median half-life: ~ 2.28 hours. | | **Combination with Romidepsin in R/R TCL** (Phase I/II Study) [3] [4] | • **ORR:** **63.0%** (17/27 pts; 7 CR, 10 PR) • **PTCL ORR:** 75% (9/12 pts) • **CTCL ORR:** 53.3% (8/15 pts) • **Median DoR:** 5.03 months | • Most common any-grade TEAEs: nausea (73%), thrombocytopenia (57%), fatigue (54%). • No DLTs reported during escalation. | • **RP2D: Tenalisib 800 mg BID + Romidepsin 14 mg/m²**. • No significant drug-drug PK interaction. |

Mechanism of Action and Signaling Pathway

Tenalisib is a novel, potent, and highly specific small-molecule inhibitor that targets the delta (δ) and gamma (γ) isoforms of Phosphoinositide 3-Kinase (PI3K) [5]. Its mechanism and the pathway it inhibits can be visualized as follows:



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Tenalisib inhibits $PI3K\delta/\gamma$, blocking the downstream oncogenic signaling cascade.

- **Isoform Selectivity:** **Tenalisib** has nanomolar potency against $PI3K\delta$ ($IC_{50} = 24.5$ nM) and $PI3K\gamma$ ($IC_{50} = 33.2$ nM), with a selectivity of over 100-fold against the α and β isoforms [5]. This is crucial because the δ and γ isoforms are predominantly expressed in cells of hematopoietic origin [2] [6], making them ideal targets for hematologic malignancies while potentially minimizing off-target effects in other tissues.

- **Downstream Effects:** By inhibiting PI3K δ/γ , **Tenalisib** blocks the conversion of PIP₂ to PIP₃ at the cell membrane. This prevents the activation of key downstream signals like PDK1, AKT, and mTOR, leading to the **downregulation of phospho-AKT (pAKT)**, a biomarker of pathway activity observed in responders [1]. The net effect is the induction of **apoptosis (programmed cell death) and the inhibition of proliferation** in malignant cells [5].
- **Additional Target:** A metabolite of **tenalisib**, IN0385, is an inhibitor of **Salt-Inducible Kinase 3 (SIK3)**, which may contribute to its overall immunomodulatory and anti-tumor profile, though this role in lymphomas is still being explored [3].
- **Synergistic Potential:** Preclinical data suggests that combining PI3K inhibition with other agents, such as **Histone Deacetylase (HDAC) inhibitors like romidepsin**, can be synergistic. This is because they target complementary pathways that drive cancer cell survival, providing a rationale for the clinical combinations being tested [3].

Key Experimental Protocols

For researchers, understanding the methodologies used to evaluate **Tenalisib** is critical. Here are detailed protocols from key studies.

In Vitro Combination Study with Ruxolitinib [5]

This protocol assesses the synergistic effect of **Tenalisib** with a JAK1/2 inhibitor.

- **Objective:** To evaluate the anti-proliferative and pro-apoptotic effects of the combination in a JAK2-V617F mutant Human Erythroleukemia (HEL) cell line.
- **Cell Lines:** HEL-RS (ruxolitinib-sensitive) and HEL-RR (ruxolitinib-resistant).
- **Proliferation Assay (MTT):**
 - Seed cells in 96-well plates.
 - Treat with **Tenalisib** (e.g., 5-10 μ M) alone, ruxolitinib alone (dose range), or their combination for 72 hours.
 - Add MTT reagent and incubate for 2-4 hours.
 - Dissolve formazan crystals with a solubilization solution (e.g., DMSO).
 - Measure absorbance at 570 nm. Calculate the percentage of proliferation inhibition and the EC₅₀ for ruxolitinib with and without **Tenalisib** pre-treatment.
- **Apoptosis Assay (Annexin V/PI Staining):**
 - Seed and treat cells as above for 72 hours.
 - Harvest cells, wash with PBS, and resuspend in binding buffer.
 - Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

- Analyze by flow cytometry within 1 hour. Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Phase I/Ib Clinical Trial in T-Cell Lymphoma (NCT02567656) [2]

This outlines the core clinical study design for monotherapy.

- **Study Design:** Two-part, multicenter Phase I/Ib study.
 - **Part 1 (Dose Escalation):** Open-label, 3+3 design to determine the Maximum Tolerated Dose (MTD) in patients with relapsed/refractory TCL (both PTCL and CTCL).
 - **Part 2 (Dose Expansion):** Open-label expansion at the MTD in separate PTCL and CTCL cohorts.
- **Patient Population:** Adults with histologically confirmed relapsed/refractory PTCL or CTCL who have received ≥ 1 prior therapy. Key inclusion criteria include ECOG performance status ≤ 2 and adequate organ function.
- **Treatment: Tenalisib** administered orally twice daily (BID) in 28-day cycles. The starting dose was 200 mg BID, escalated through planned doses (400 mg, 800 mg) under fasting or fed conditions until MTD was determined.
- **Primary Endpoint Assessment:**
 - **Safety (DLT):** DLTs were assessed during the first 28-day cycle. Hematological DLTs included Grade 4 neutropenia >7 days or febrile neutropenia; non-hematological DLTs included Grade ≥ 3 toxicities (with specific exceptions for liver enzymes and resolution time).
 - **Pharmacokinetics (PK):** Serial blood samples were collected for PK analysis on Cycle 1 Day 1 and Cycle 2 Day 1 at pre-dose and multiple post-dose timepoints. Parameters like C_{max} , T_{max} , and AUC were calculated.
- **Efficacy Assessment:** Tumor response was assessed using standardized criteria: the **Lugano Classification for PTCL** [2] [3] and the **global response score for CTCL** [2] [3]. Overall Response Rate (ORR) was defined as the sum of Complete Response (CR) and Partial Response (PR) rates.

Future Research and Development Directions

The clinical journey of **Tenalisib** is ongoing, with research focused on enhancing its therapeutic potential.

- **Expanding Combination Strategies:** The most advanced combination is with **romidepsin**, an HDAC inhibitor, which has shown a high ORR of 63% in a Phase I/II study [3]. This supports further development in larger PTCL patient populations. Other rational combinations, such as with proteasome inhibitors in multiple myeloma (e.g., bortezomib), have been explored preclinically [5].

- **Biomarker Exploration:** Research is ongoing to identify predictive biomarkers. Studies have shown that responders to **Tenalisib** monotherapy demonstrate a marked **downregulation of pAKT** [1]. The combination with romidepsin led to downregulation of **CD30, IL-31, and IL-32 α** in responding tumors, which may serve as potential biomarkers [2].
- **Navigating PI3K Inhibitor Class Challenges:** The development of **Tenalisib** occurs in the context of known class-wide challenges, including immune-mediated toxicities and resistance mechanisms [6] [7]. Its high isoform selectivity and the exploration of intermittent dosing or rational combinations are strategies to mitigate these issues and improve its benefit-risk profile.

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